

Spectroscopic Profile of 4-Bromo-3,3-dimethylindolin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3,3-dimethylindolin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound **4-Bromo-3,3-dimethylindolin-2-one**. While experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra are not readily available in public databases, this document compiles predicted data and outlines the standard experimental protocols for acquiring such spectra. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules in drug discovery and development.

Compound Information

Identifier	Value
IUPAC Name	4-bromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
CAS Number	870552-47-9[1]
Molecular Formula	C10H10BrNO[2]
Molecular Weight	240.10 g/mol [1]
Canonical SMILES	CC1(C2=C(C(=C(C=C2)Br)C1=O)N)C[2]
InChl	InChI=1S/C10H10BrNO/c1-10(2)8-5(11)3-4-6-7(8)12-9(10)13/h3-4,6H,1-2H3,(H,12,13)[1]



Predicted Spectroscopic Data

While experimental spectra are not available, predicted mass spectrometry data from computational models provides valuable information for the identification and characterization of **4-Bromo-3,3-dimethylindolin-2-one**.

Mass Spectrometry

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of **4-Bromo-3,3-dimethylindolin-2-one**, which are crucial for its detection and confirmation by mass spectrometry.

Adduct	Predicted m/z[2]
[M+H] ⁺	240.00186
[M+Na] ⁺	261.98380
[M-H] ⁻	237.98730
[M+NH ₄] ⁺	257.02840
[M+K] ⁺	277.95774
[M]+	238.99403
[M]-	238.99513

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data for a solid organic compound like **4-Bromo-3,3-dimethylindolin-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

• Sample Preparation: A sample of 5-20 mg for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃,



DMSO-d₆). The solution is transferred to a clean NMR tube.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
- Data Acquisition: The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
- Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam, and the sample spectrum is recorded.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

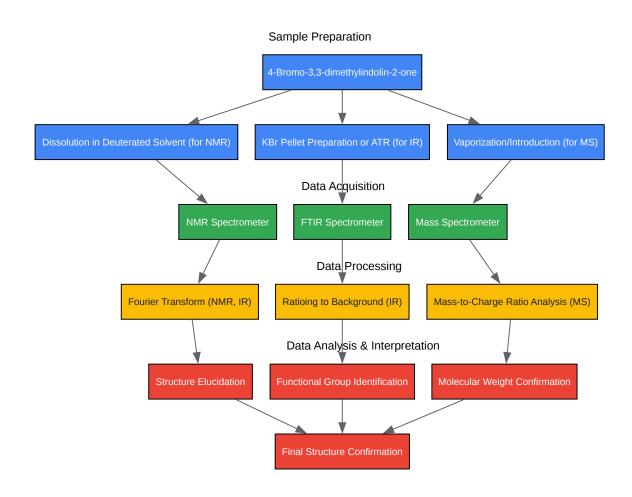


- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
- Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or a softer technique like Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.





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References



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